2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methylphenyl)acetamide
Description
This compound features a complex heterocyclic core (imidazo[1,2-b][1,2,4]triazole) fused with a 2-methylphenylacetamide moiety.
Properties
IUPAC Name |
2-(2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-5-3-4-6-10(8)16-12(20)7-11-13(21)17-14-15-9(2)18-19(11)14/h3-6,11H,7H2,1-2H3,(H,16,20)(H,15,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXYSEQSWHQRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)NC3=NC(=NN23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methylphenyl)acetamide (CAS No. 1158537-72-4) is a member of the imidazo[1,2-b][1,2,4]triazole family. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. This article delves into the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 285.30 g/mol. The structural features include an imidazo[1,2-b][1,2,4]triazole ring fused with an acetamide moiety and a methylphenyl group. These structural characteristics are crucial for its biological activity.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The imidazo[1,2-b][1,2,4]triazole core can interact with various biological targets:
- Antibacterial : Triazole derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the low micromolar range .
- Antifungal : The presence of the triazole ring is known to enhance antifungal activity by inhibiting fungal cytochrome P450 enzymes involved in ergosterol synthesis .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Triazoles have been studied for their ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : Triazole derivatives can induce apoptosis in cancer cells and inhibit angiogenesis. Studies indicate that modifications on the triazole ring can significantly enhance anticancer activity .
- Case Studies : A series of studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating effective concentrations .
Anticonvulsant Activity
The anticonvulsant potential of triazole derivatives is noteworthy:
- Mechanism : Research indicates that these compounds may modulate voltage-gated sodium channels (VGSCs) and GABA receptors, similar to established anticonvulsants like phenytoin .
- Experimental Findings : In animal models, certain triazole derivatives displayed significant anticonvulsant activity in tests such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for drug design:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazole Ring | Increases interaction with biological targets |
| Substituents on Phenyl Group | Enhance lipophilicity and binding affinity |
| Acetamide Moiety | Improves solubility and bioavailability |
Research suggests that modifications to these structural components can lead to improved efficacy and selectivity against specific biological targets .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole and triazole rings exhibit significant antimicrobial properties. The unique structure of this compound suggests it could be effective against various bacterial and fungal strains. Studies have shown that modifications to the imidazole ring can enhance biological potency, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The imidazo[1,2-b][1,2,4]triazole framework is associated with anticancer activity. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Further research is required to elucidate the exact pathways involved.
Enzyme Inhibition
The compound's ability to interact with specific enzymes makes it a potential lead for drug development targeting enzyme-related diseases. Investigations into its binding affinity with enzymes involved in metabolic pathways are ongoing.
Agricultural Science Applications
Pesticidal Properties
The unique chemical structure of 2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methylphenyl)acetamide suggests potential use as a pesticide. Its effectiveness against plant pathogens could be explored through field trials to assess its viability as an environmentally friendly alternative to conventional pesticides.
Materials Science Applications
Polymer Development
In materials science, the compound can be utilized in synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices may improve thermal stability and chemical resistance.
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating promising potential for further development. |
| Study 2 | Anticancer Properties | Showed inhibition of cell proliferation in breast cancer cell lines; further studies are needed to explore mechanism of action. |
| Study 3 | Enzyme Interaction | Identified as a potential inhibitor of certain kinases involved in cancer progression; ongoing studies to confirm binding affinities and kinetics. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:
N-(2-Methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide (Y020-8822)
- Molecular Formula : C₁₉H₁₆N₆O₄
- Molecular Weight : 392.37 g/mol
- Key Structural Differences: Substituent on the phenyl ring: A nitro (-NO₂) group at the 5-position of the 2-methylphenyl group, enhancing electron-withdrawing effects compared to the target compound’s unsubstituted 2-methylphenyl group.
6-Acetyl-5-methyl-2-phenyl-5,6-dihydro-4H-imidazo[1,2-a][1,5]benzodiazepine (3f)
- Molecular Formula : C₂₀H₁₉N₃O
- Molecular Weight : 317.39 g/mol
- Key Structural Differences :
- Core heterocycle: A benzodiazepine ring fused with imidazo[1,2-a], differing from the imidazo[1,2-b][1,2,4]triazole system in the target compound.
- Physical Properties : Melting point = 173–175°C (cyclohexane recrystallization); yield = 72% .
- Implications : The benzodiazepine core may confer CNS activity, whereas the triazole moiety in the target compound could enhance metabolic stability .
Thiazolo[3,2-b][1,2,4]triazole Derivatives (e.g., 6a–t)
- General Synthesis : Refluxing 1,2,4-triazole-5-thiol with N-arylmaleimides in acetic acid, yielding thiazolo-triazole-acetamides .
- Key Differences: Substitution with thiazole instead of imidazole alters electronic properties and binding affinities.
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships :
- Synthetic Feasibility : Thiazolo-triazole derivatives and benzodiazepine analogs demonstrate high yields (>70%), suggesting scalable routes for the target compound’s synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
